2-Iodo-4-methoxybenzoic acid

Physicochemical profiling pKa differentiation Purification strategy

Ortho-iodinated benzoic acid building block that eliminates in-house iodination and regioisomer separation. • Superior Pd(0) oxidative addition kinetics vs bromo/chloro analogs, enabling milder reaction conditions and shorter cycle times. • Pre-installed substitution pattern validated for intramolecular Heck cyclization in galanthamine-based AChE inhibitor synthesis (Liang et al., J. Chin. Chem. Soc., 2003). • Precursor to top-performing 2-iodobenzamide catalyst for metal-free Oxone® alcohol oxidation. • Enables rapid Pd-catalyzed diversification of aromatic cores for antibacterial SAR studies.

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
CAS No. 54435-09-5
Cat. No. B1338052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methoxybenzoic acid
CAS54435-09-5
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)O)I
InChIInChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
InChIKeyQBPHOFYPURZIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-4-methoxybenzoic Acid: Physicochemical & Comparator Overview


2-Iodo-4-methoxybenzoic acid (CAS 54435-09-5, C₈H₇IO₃, MW 278.04) is an ortho-iodinated, para-methoxy-substituted benzoic acid derivative that functions primarily as a halogenated aromatic building block in medicinal chemistry and cross-coupling-driven synthesis. The compound is a white crystalline solid with a melting point of 184 °C, a predicted pKa of 3.13±0.10, a predicted density of 1.878±0.06 g/cm³, and a predicted boiling point of 348.9±27.0 °C . It is commercially available from multiple suppliers at purities of ≥95% . Its closest structural analogs and potential procurement alternatives include 2-bromo-4-methoxybenzoic acid, 2-chloro-4-methoxybenzoic acid, the regioisomeric 3-iodo-4-methoxybenzoic acid (CAS 68507-19-7), and the non-halogenated parent 4-methoxybenzoic acid (p-anisic acid).

Synthetic Irreplaceability of 2-Iodo-4-methoxybenzoic Acid


The combination and spatial arrangement of the iodine atom at the ortho position and the methoxy group at the para position relative to the carboxylic acid create a substitution pattern that cannot be replicated by swapping halogen identity, repositioning the iodine, or removing the halogen entirely. The ortho-iodo substituent provides superior oxidative addition kinetics with palladium(0) catalysts compared to bromo or chloro analogs—a well-established reactivity gradient (Ar-I > Ar-Br >> Ar-Cl) that directly determines cross-coupling efficiency and yield [1]. The ortho-carboxylic acid group simultaneously serves as a directing group for C–H activation chemistry, enabling selective ortho-functionalization that is inaccessible with the 3-iodo-4-methoxy or 4-iodo-3-methoxy regioisomers [2]. Furthermore, the electron-withdrawing iodine significantly modulates the acidity of the carboxylic acid relative to the non-halogenated parent, with implications for pH-dependent extraction, salt formation, and downstream derivatization .

2-Iodo-4-methoxybenzoic Acid: Comparative Performance Evidence


pKa Differentiation & Selective Acid/Base Extraction

The electron-withdrawing inductive effect of the ortho-iodo substituent substantially increases the acidity of 2-iodo-4-methoxybenzoic acid relative to its non-halogenated parent. The target compound exhibits a predicted pKa of 3.13±0.10 , compared with a measured pKa of 4.47 for 4-methoxybenzoic acid (p-anisic acid) [1]. This pKa difference of approximately 1.34 log units corresponds to a roughly 22-fold increase in acid dissociation constant (Ka), meaning the iodo derivative is predominantly deprotonated at pH values where the parent compound remains largely protonated. This differential ionization behavior directly impacts aqueous solubility, organic/aqueous partition coefficients, and the selectivity of acid/base workup procedures during synthesis.

Physicochemical profiling pKa differentiation Purification strategy

Superior Pd Oxidative Addition Reactivity

In palladium(0)-catalyzed cross-coupling reactions, the rate-determining oxidative addition step exhibits a well-established reactivity order: aryl iodides react significantly faster than aryl bromides, which in turn react much faster than aryl chlorides. Mechanistic studies on Pd(0) bisphosphine complexes demonstrate that iodoarenes, bromoarenes, and chloroarenes proceed via three distinct oxidative addition mechanisms with markedly different activation barriers, placing iodoarenes as the most reactive substrate class [1]. This general principle applies directly to 2-iodo-4-methoxybenzoic acid: its ortho-iodo substituent enables efficient Suzuki-Miyaura, Heck, and Sonogashira couplings under milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) than would be achievable with the corresponding 2-bromo-4-methoxybenzoic acid or 2-chloro-4-methoxybenzoic acid [2].

Cross-coupling Suzuki-Miyaura Oxidative addition Palladium catalysis

Regiochemistry Essential for Galanthamine Heck Cyclization

In the synthesis of galanthamine-based acetylcholinesterase inhibitors, 2-iodo-4-methoxybenzoic acid serves as the essential precursor to the key Heck cyclization substrate N-[2-(1,4-dioxa-spiro[4,5]dec-7-en-8-yl)-ethyl]-2-iodo-4-methoxy-N-methylbenzamide [1]. The ortho-iodo substituent is mechanistically mandatory: it undergoes oxidative addition to Pd(0) and subsequent intramolecular carbopalladation across the pendant alkene to forge the seven-membered benzazepine ring bearing the signature quaternary carbon center of the galanthamine skeleton. The regioisomeric 3-iodo-4-methoxybenzoic acid (CAS 68507-19-7) and 4-iodo-3-methoxybenzoic acid (CAS 282087-44-9) cannot support this cyclization geometry, as the iodine must be positioned ortho to the amide linkage to achieve the requisite ring size and connectivity . Attempted substitution with the 2-bromo analog would result in substantially slower oxidative addition and reduced cyclization yield.

Galanthamine analogs Intramolecular Heck reaction Alzheimer's disease Quaternary carbon construction

Leading Hypervalent Iodine Catalyst for Alcohol Oxidation

A systematic study of substituent effects on N-isopropyl-2-iodobenzamide catalysts for alcohol oxidation established a reactivity rank order across twelve derivatives: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe [1]. The 5-methoxy derivative—which corresponds to the 4-methoxy substitution pattern present in 2-iodo-4-methoxybenzoic acid after amide formation—emerged as the most reactive catalyst in the series, driving the oxidation of benzhydrol to benzophenone at room temperature with Oxone® as co-oxidant. This reactivity superiority was mechanistically attributed to the rapid in situ generation of the pentavalent iodine species from the trivalent precursor, facilitated by the electron-donating methoxy group at the para position relative to the iodine [2]. The 4-OMe isomer (methoxy meta to iodine) and the unsubstituted parent (H) showed substantially lower catalytic activity.

Hypervalent iodine catalysis Alcohol oxidation Green chemistry Structure-activity relationship

Cytosporone E Pharmacomodulation for Antibacterial SAR

2-Iodo-4-methoxybenzoic acid has been employed as a key synthetic intermediate in the construction of cytosporone E analogs with pharmacomodulation at positions 3, 4, and 6 of the resorcinolic lipid scaffold [1]. In vitro antibacterial screening of the synthesized analogs against Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Escherichia coli, and Pseudomonas aeruginosa identified six compounds with significant activity against MSSA, and one analog demonstrated 10-fold higher potency against MRSA relative to the sensitive strain, with no cytotoxicity against Beas-2B bronchial epithelial cells at MIC concentrations [2]. The iodo substituent at the ortho position serves as a versatile synthetic handle for iterative cross-coupling-based diversification of the aromatic core, a strategy not directly transferable to the non-halogenated or differently halogenated benzoic acid building blocks.

Cytosporone E Antibacterial MRSA Natural product derivatization

Advantageous Applications of 2-Iodo-4-methoxybenzoic Acid


Galanthamine-Based AChE Inhibitors for Alzheimer's Disease

Research groups pursuing galanthamine-based AChE inhibitors require 2-iodo-4-methoxybenzoic acid as the non-substitutable precursor for the key intramolecular Heck cyclization step that constructs the benzazepine ring bearing the quaternary carbon center [1]. The 3-iodo and 4-iodo regioisomers geometrically cannot support this transformation. Procurement of this specific compound eliminates the need for in-house iodination and regioisomer separation, directly enabling the synthetic route validated by Liang et al. (J. Chin. Chem. Soc., 2003).

Hypervalent Iodine Organocatalysts for Green Oxidation

The 5-methoxy-2-iodobenzamide derived from this acid was identified as the most reactive catalyst in a systematic SAR study of twelve 2-iodobenzamide derivatives for Oxone®-mediated alcohol oxidation at room temperature [1]. Groups developing metal-free, environmentally benign oxidation methodologies should source this compound as the precursor to the top-performing catalyst, rather than using the 4-methoxy or unsubstituted analogs which show significantly lower catalytic activity [2].

Cytosporone E Analogs Targeting MRSA

Investigators synthesizing cytosporone E-derived antibacterials benefit from the pre-installed ortho-iodo handle that enables rapid Pd-catalyzed diversification of the aromatic core [1]. Starting from the non-halogenated 4-methoxybenzoic acid would necessitate an additional iodination step. The compound has been used to generate analogs where one derivative showed 10-fold enhanced activity against MRSA compared to MSSA, with selectivity over human bronchial epithelial cells at MIC levels [2].

Cross-Coupling Optimization by Halogen Selection

When designing synthetic routes involving Suzuki-Miyaura, Heck, or Sonogashira couplings on methoxybenzoic acid scaffolds, selecting the iodo variant over the bromo or chloro analogs enables milder reaction conditions (reduced temperature, lower catalyst loading) and shorter reaction times due to the intrinsically faster oxidative addition kinetics of aryl iodides with Pd(0) [1]. For scale-up applications where process mass intensity and cycle time are critical cost drivers, the reactivity advantage of the iodo compound can justify its procurement premium over the bromo analog [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodo-4-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.